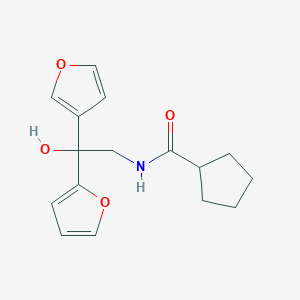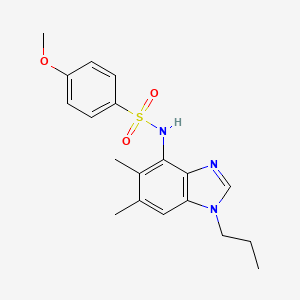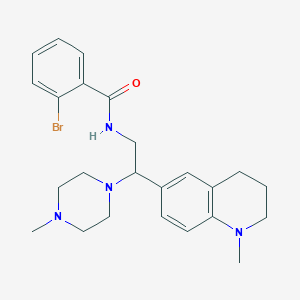
(3-Nitrophenyl)methyl 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrophenyl)methyl 4-formylbenzoate, also known as NFMFB, is an organic compound that has gained attention in scientific research due to its potential applications in drug development and chemical synthesis. NFMFB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 116-118°C.
Applications De Recherche Scientifique
(3-Nitrophenyl)methyl 4-formylbenzoate has been studied for its potential applications in drug development and chemical synthesis. It has been shown to have antibacterial, antifungal, and antitumor activity in vitro. (3-Nitrophenyl)methyl 4-formylbenzoate has also been used as a building block in the synthesis of other organic compounds, such as benzofurans and benzothiazoles. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been used as a fluorescent probe for detecting the presence of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate is not fully understood, but it is believed to involve inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic pathways. In cancer cells, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
(3-Nitrophenyl)methyl 4-formylbenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3-Nitrophenyl)methyl 4-formylbenzoate can inhibit the growth of a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. (3-Nitrophenyl)methyl 4-formylbenzoate has also been shown to have antitumor activity in vitro, with the ability to induce apoptosis in cancer cells. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to act as a fluorescent probe for detecting the presence of metal ions in biological systems, making it useful for studying metal ion homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Nitrophenyl)methyl 4-formylbenzoate in lab experiments is its versatility as a building block for the synthesis of other organic compounds. Its antibacterial, antifungal, and antitumor activity also make it a useful tool for studying these biological processes. However, one limitation of using (3-Nitrophenyl)methyl 4-formylbenzoate is its potential toxicity, which may limit its use in certain experiments. Additionally, the multistep synthesis process required to produce (3-Nitrophenyl)methyl 4-formylbenzoate may make it less practical for large-scale production.
Orientations Futures
There are several potential future directions for research involving (3-Nitrophenyl)methyl 4-formylbenzoate. One area of interest is the development of (3-Nitrophenyl)methyl 4-formylbenzoate-based fluorescent probes for detecting the presence of specific metal ions in biological systems. Another area of interest is the synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate analogs with improved antibacterial, antifungal, and antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate involves a multistep process that begins with the reaction of 4-nitrobenzoyl chloride with methyl 3-aminobenzoate to form 4-nitrobenzoyl methyl 3-aminobenzoate. This intermediate is then reacted with formaldehyde and sodium hydroxide to form (3-Nitrophenyl)methyl 4-formylbenzoate. The reaction mechanism involves nucleophilic addition of the amine group to the carbonyl group of the 4-nitrobenzoyl chloride, followed by condensation with formaldehyde to form the final product.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-9-11-4-6-13(7-5-11)15(18)21-10-12-2-1-3-14(8-12)16(19)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGFZDDJIHROPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)methyl 4-formylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2608570.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)

![2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2608578.png)




![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)

![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)